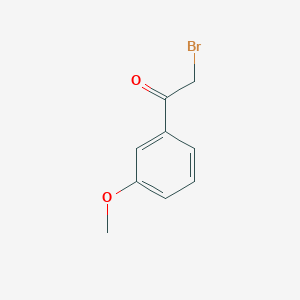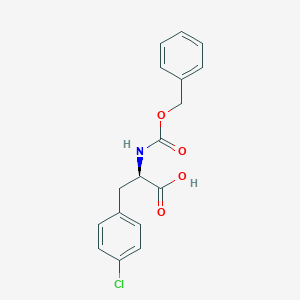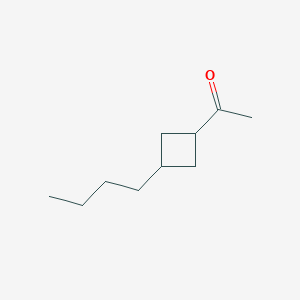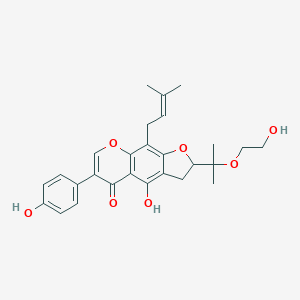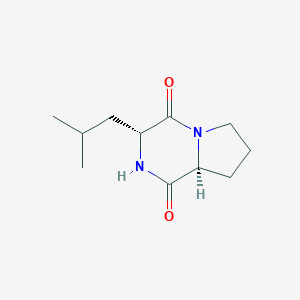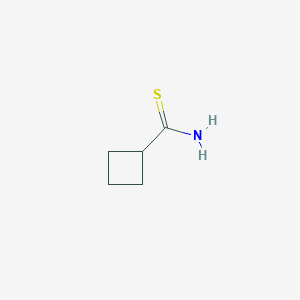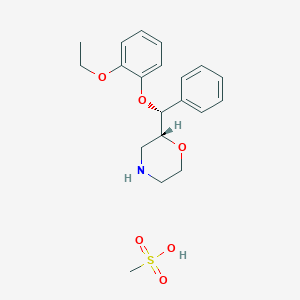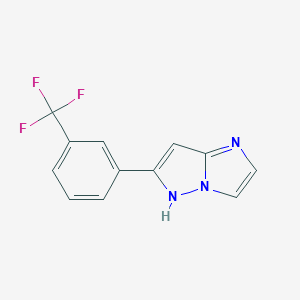
Cifaop
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cifaop is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.
Mécanisme D'action
The mechanism of action of Cifaop is not fully understood, but it is believed to act through multiple pathways. In neuroscience, Cifaop has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in promoting neuronal survival and growth. In cancer biology, Cifaop has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival. In immunology, Cifaop has been shown to modulate the activity of various immune cells, including T cells and macrophages.
Effets Biochimiques Et Physiologiques
Cifaop has been shown to have various biochemical and physiological effects. In neuroscience, Cifaop has been shown to improve cognitive function and protect against neuronal damage. In cancer biology, Cifaop has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis. In immunology, Cifaop has been shown to modulate immune responses and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Cifaop has several advantages for lab experiments, including its synthetic accessibility and low toxicity. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on Cifaop. In neuroscience, further studies are needed to understand the mechanisms underlying its neuroprotective effects and to explore its potential as a treatment for neurodegenerative diseases. In cancer biology, further studies are needed to optimize its anticancer activity and to explore its potential as a combination therapy with other anticancer agents. In immunology, further studies are needed to understand its immunomodulatory effects and to explore its potential as a treatment for autoimmune diseases.
Conclusion
In conclusion, Cifaop is a chemical compound that has potential applications in various research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to optimize its activity for various applications.
Méthodes De Synthèse
Cifaop is synthetically produced through a multi-step process. The starting material is 2,3-dihydroxybenzoic acid, which undergoes esterification with 2-aminoethanol to form a benzyl ester. This intermediate compound is then subjected to a series of reactions, including oxidation and reduction, to yield the final product, Cifaop.
Applications De Recherche Scientifique
Cifaop has shown potential in various research fields, including neuroscience, cancer biology, and immunology. In neuroscience, Cifaop has been shown to have neuroprotective effects and can improve cognitive function in animal models. In cancer biology, Cifaop has been shown to inhibit the growth and proliferation of cancer cells. In immunology, Cifaop has been shown to modulate immune responses and has potential as an immunomodulatory agent.
Propriétés
Numéro CAS |
142223-44-7 |
|---|---|
Nom du produit |
Cifaop |
Formule moléculaire |
C23H30FN3O3 |
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
5-[(E)-[1-cyclohexyl-3-(4-fluorophenyl)-2-imidazol-1-ylpropylidene]amino]oxypentanoic acid |
InChI |
InChI=1S/C23H30FN3O3/c24-20-11-9-18(10-12-20)16-21(27-14-13-25-17-27)23(19-6-2-1-3-7-19)26-30-15-5-4-8-22(28)29/h9-14,17,19,21H,1-8,15-16H2,(H,28,29)/b26-23+ |
Clé InChI |
JMHKAHMSSOZNET-WNAAXNPUSA-N |
SMILES isomérique |
C1CCC(CC1)/C(=N\OCCCCC(=O)O)/C(CC2=CC=C(C=C2)F)N3C=CN=C3 |
SMILES |
C1CCC(CC1)C(=NOCCCCC(=O)O)C(CC2=CC=C(C=C2)F)N3C=CN=C3 |
SMILES canonique |
C1CCC(CC1)C(=NOCCCCC(=O)O)C(CC2=CC=C(C=C2)F)N3C=CN=C3 |
Synonymes |
5-(((1-cyclohexyl-2-(1H-imidazol-1-yl)-3-(4-fluorophenyl)propylidene)amino)oxy)pentanoic acid CIFAOP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



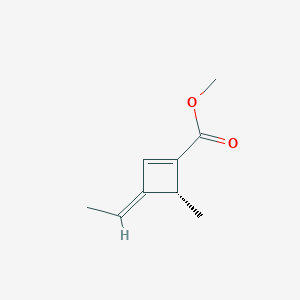
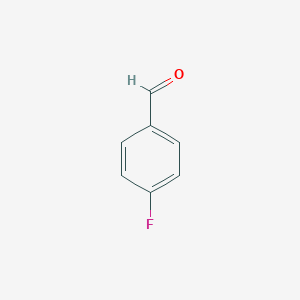
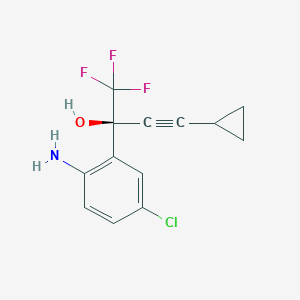
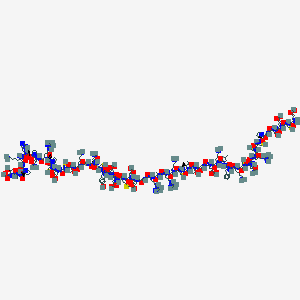
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B137905.png)
